![molecular formula C18H17ClN4O4S2 B2460835 2-(4-氯苯氧基)-N-{4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰胺基]苯基}乙酰胺 CAS No. 307507-64-8](/img/structure/B2460835.png)

2-(4-氯苯氧基)-N-{4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰胺基]苯基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

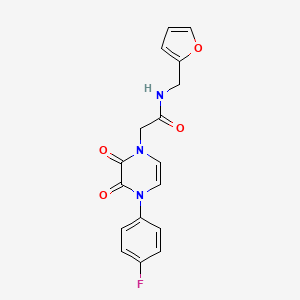

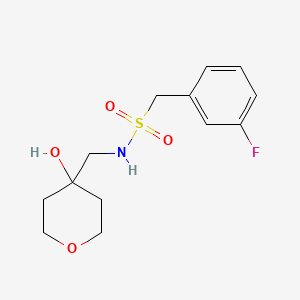

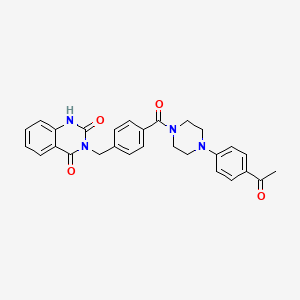

The compound “2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide” is a sulfonamide derivative . It has a molecular formula of C18H17ClN4O4S2, an average mass of 452.935 Da, and a monoisotopic mass of 452.037964 Da .

Synthesis Analysis

This compound can be synthesized from a series of pyrazole-sulfonamide derivatives . The process involves designing and synthesizing the derivatives from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides are then characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Chemical Reactions Analysis

The compound exhibits a wide range of biological activities such as anticancer/antitumor . It shows especially cell selective effect against rat brain tumor cells (C6) . Some of the tested compounds showed promising broad spectrum antitumor activity comparable to the activities of the commonly used anticancer drugs, 5-fluorouracil and cisplatin .科学研究应用

抗菌和抗微生物剂

对类似磺酰胺衍生物的研究显示出潜在的抗菌和抗微生物应用。已评估具有相似结构的化合物的对革兰氏阳性和革兰氏阴性细菌的活性,包括金黄色葡萄球菌和大肠杆菌。例如,合成用于其抗菌活性的磺酰胺衍生物已对这些细菌菌株表现出中等到良好的疗效,突出了它们在开发新的抗菌剂中的潜力(Desai 等,2008)。类似地,已经合成并评估了带有氨基甲酸酯/酰基-硫脲支架的新型磺酰胺衍生物的抗微生物活性,显示出有希望的结果并暗示了开发新的抗微生物化合物的潜在途径(Hussein,2018)。

抗癌研究

已经探索了具有噻二唑骨架的化合物的潜在抗癌特性。例如,已经评估了磺酰胺衍生物对包括乳腺癌 (MDA-MB-231) 和结肠癌 (HT-29) 细胞在内的癌细胞系的细胞毒活性。一项研究发现一种化合物对乳腺癌细胞系有效,表明这些分子在癌症治疗研究中的潜力(Ghorab 等,2015)。

化学合成和药物开发

噻二唑衍生物的合成和药理学评估也一直是研究的重点,旨在探索它们在药物开发中的用途。已将双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 类似物等化合物作为谷氨酰胺酶抑制剂进行研究,对通过靶向癌细胞代谢来治疗癌症具有影响(Shukla 等,2012)。

作用机制

Target of Action

The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a process that is particularly important in triple-negative breast cancer (TNBC) cells .

Mode of Action

The compound acts as a GLS inhibitor . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, thereby reducing the production of glutathione (GSH) . This amplifies the photodynamic effect of Chlorin e6 (Ce6), another component of the treatment .

Biochemical Pathways

The compound affects the glutamine metabolic pathway . Glutamine can be hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important downstream product of the glutamine metabolic pathway that promotes the proliferation of TNBC . By inhibiting GLS, the compound disrupts this pathway, reducing GSH production and thereby inhibiting TNBC proliferation .

Pharmacokinetics

The compound is part of a self-assembled nanoparticle platform (bch nps), which also includes the photosensitizer ce6 and human serum albumin (hsa) as a shell . This platform is designed to effectively coordinate the intervention in glutamine metabolism for the treatment of TNBC .

Result of Action

The compound’s action results in the effective eradication of TNBC tumors and the inhibition of tumor metastasis .

Action Environment

The compound’s effectiveness may be influenced by factors such as the presence of light (for the photodynamic effect of ce6) and the metabolic state of the cancer cells .

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O4S2/c1-2-17-21-22-18(28-17)23-29(25,26)15-9-5-13(6-10-15)20-16(24)11-27-14-7-3-12(19)4-8-14/h3-10H,2,11H2,1H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUGLLYKORMMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2460756.png)

![Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2460762.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2460764.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2460769.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2460772.png)